(S)-(-)-Perillic acid
Overview
Description
(S)-(-)-Perillic acid is a perillyl derivative with potent antimicrobial and anticancer activity. It can be prepared via bio-oxidation of R-(+)-limonene.
4-Isopropenylcyclohexene-1-carboxylic acid is a natural product found in Spodoptera litura and Perilla frutescens with data available.
Scientific Research Applications
1. Antiproliferative and Antimetastatic Activity
Research conducted by Ravera et al. (2021) highlights the synthesis of Pt(iv) conjugates containing perillic acid, a metabolite of limonene and an isomer of 4-isopropenylcyclohexene-1-carboxylic acid. One of these conjugates demonstrated significant antiproliferative and antimetastatic activities on lung tumor cells at nanomolar concentrations. This study suggests potential applications in cancer therapy, particularly in targeting lung tumors (Ravera et al., 2021).
2. Conformational Analysis and Spectroscopy
Moreno et al. (2012) explored the conformational landscape and hydrogen bonding of (S)-(−)-perillyc acid, another isomer of 4-isopropenylcyclohexene-1-carboxylic acid. They used a combination of theoretical and experimental approaches, including IR, Raman, and VCD spectroscopy. The study provided insights into the structural and electronic properties of this compound, enhancing our understanding of its interactions and potential applications in various scientific fields (Moreno et al., 2012).
3. Organic Synthesis and Catalysis
Fischer et al. (1993) investigated the reactivity of 4-cyclohexene-1,2-dicarboxylic acid-anhydride, related to 4-isopropenylcyclohexene-1-carboxylic acid. Their study revealed the formation of nickel(0) complexes and acyl-carboxylato-nickel(II) compounds. These findings have implications for organic synthesis and catalysis, particularly in the formation of steroid side chains and vitamin D3 metabolites (Fischer et al., 1993).
4. Nematocidal Activities
Yen et al. (2007) synthesized ascaridole derivatives, including compounds related to 4-isopropenylcyclohexene-1-carboxylic acid. Their research demonstrated that these derivatives have significant nematocidal activities against specific nematode species, indicating potential applications in agriculture and pest control (Yen et al., 2007).
Properties
IUPAC Name |
(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMSBUVCWHORP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23635-14-5 | |
Record name | S-(-)-Perillic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anticancer properties of perillic acid and its derivatives?
A: While perillic acid itself exhibits some antiproliferative activity, its incorporation into platinum(IV) complexes significantly enhances its potency against various cancer cell lines. For instance, cis,cis,trans-[PtIVCl2(NH3)2(perillato)2] demonstrated remarkable cytotoxic and antimetastatic effects against A-549 lung tumor cells at nanomolar concentrations. [] This particular complex effectively inhibited cell migration and invasion, key processes in metastasis. [] Similarly, platinum(IV) complexes combining perillic acid with cyclohexane-1R,2R-diamine and valproic acid exhibited potent antiproliferative activity against a panel of human colon cancer cell lines (HCT116, HCT8, RKO, and HT29). [] These complexes induced apoptosis and necrosis in cancer cells while also disrupting the cell cycle. [] Furthermore, they demonstrated antimigratory effects by reducing the levels of matrix metalloproteinases MMP2 and MMP9. []
Q2: How does the structure of perillic acid derivatives affect their anticancer activity?
A: Research suggests that combining perillic acid with other bioactive molecules within a platinum(IV) complex significantly enhances its anticancer activity compared to perillic acid alone. [] The increased lipophilicity of these complexes likely contributes to higher intracellular concentrations of the individual components, leading to enhanced efficacy. [] Additionally, novel N-arylamide derivatives of (S)-perillic acid have shown substantial antiproliferative effects against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines. [] These findings highlight the importance of structural modifications in optimizing the anticancer activity of perillic acid derivatives.
Q3: Are there any studies on the in vivo effects of perillic acid derivatives on tumor growth?
A: Yes, in vivo studies have demonstrated the antitumor potential of N-arylamide derivatives of (S)-perillic acid. In a mouse model of hepatocellular carcinoma (H22-inoculated mice), these derivatives exhibited significant tumor growth inhibition without causing substantial toxicological effects on the mice or their organs/tissues. [] This finding suggests that these derivatives hold promise for further development as potential anticancer agents.
Q4: Has perillic acid been investigated for applications beyond cancer treatment?
A: Yes, perillic acid has shown potential in other areas of research. One study explored the impact of (S)-perillic acid on protein prenylation and arterial smooth muscle cell proliferation, indicating its potential relevance to cardiovascular health. [] Additionally, perillic acid serves as a valuable starting material in the synthesis of various natural products, including (+)-machaeriol B, (+)-machaeriol D, (+)-Δ(8)-THC, and their analogues. [] These diverse applications highlight the versatility of perillic acid as a valuable building block and bioactive molecule.
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